Nitroarginine

Catalog No.
S537279
CAS No.
2149-70-4
M.F
C6H13N5O4
M. Wt
219.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nitroarginine

CAS Number

2149-70-4

Product Name

Nitroarginine

IUPAC Name

2-amino-5-[[amino(nitramido)methylidene]amino]pentanoic acid

Molecular Formula

C6H13N5O4

Molecular Weight

219.20 g/mol

InChI

InChI=1S/C6H13N5O4/c7-4(5(12)13)2-1-3-9-6(8)10-11(14)15/h4H,1-3,7H2,(H,12,13)(H3,8,9,10)

InChI Key

MRAUNPAHJZDYCK-UHFFFAOYSA-N

SMILES

C(CC(C(=O)O)N)CN=C(N)N[N+](=O)[O-]

Solubility

Soluble in DMSO, not in water

Synonyms

N omega Nitro L Arginine, N omega-Nitro-L-Arginine, N(G)-Nitroarginine, N(omega)-Nitroarginine, NG Nitro L Arginine, NG Nitroarginine, NG-Nitro-L-Arginine, NG-Nitroarginine, Nitroarginine, NO2Arg, NOARG, omega Nitroarginine, omega-Nitro-L-Arginine, N, omega-Nitroarginine

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N[N+](=O)[O-]

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=C(N)N[N+](=O)[O-]

Description

The exact mass of the compound Nitroarginine is 219.09675 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53662. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Diamino - Arginine. It belongs to the ontological category of non-proteinogenic L-alpha-amino acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibiting Nitric Oxide Synthase (NOS)

By inhibiting NOS, L-NAME effectively reduces the production of NO within cells. This makes it a valuable tool for researchers to study the specific roles of NO in various physiological and pathological processes. For instance, L-NAME administration in animal models can help investigate the involvement of NO in:

  • Cardiovascular function: NO is a potent vasodilator, meaning it relaxes blood vessels. L-NAME can be used to induce hypertension (high blood pressure) in research settings, allowing scientists to study the mechanisms of NO-dependent blood flow regulation [].
  • Inflammation: NO has complex roles in inflammation, with both pro- and anti-inflammatory effects depending on the context. L-NAME can be used to assess the contribution of NO to specific inflammatory responses [].
  • Neurotransmission: NO plays a role in neuronal signaling. L-NAME can be helpful in understanding the involvement of NO in learning, memory, and other neurological processes [].

Nitroarginine, also known as Nω-nitro-L-arginine, is a nitro derivative of the amino acid arginine. It functions primarily as an inhibitor of nitric oxide synthase, an enzyme responsible for the production of nitric oxide, a crucial signaling molecule in various physiological processes. By inhibiting nitric oxide synthase, nitroarginine acts as a vasoconstrictor, leading to reduced blood flow in certain tissues. Its chemical formula is C₆H₁₃N₅O₄, and it has a molecular weight of approximately 219.20 g/mol .

Nitroarginine acts as a competitive inhibitor of NOS. Its structural similarity to L-arginine allows it to bind to the active site of NOS, preventing the natural substrate (L-arginine) from binding and subsequent NO production []. This inhibition helps researchers understand the role of NO in various physiological processes by observing the effects of its absence.

  • Inhibition of Nitric Oxide Synthase: Nitroarginine competes with L-arginine for binding to the active site of nitric oxide synthase, effectively blocking the conversion of L-arginine to nitric oxide and L-citrulline .
  • Ammonolysis: Nitroarginine can undergo ammonolysis, leading to the formation of ornithine-containing compounds. This reaction is significant in understanding its reactivity and potential side products during synthesis .
  • Reactivity with Reactive Oxygen Species: Nitroarginine has been shown to interact with various reactive oxygen species, influencing oxidative stress responses in biological systems .

Nitroarginine exhibits notable biological activities, primarily through its role as a nitric oxide synthase inhibitor:

  • Neuroprotective Effects: It has been demonstrated to prevent glutamate toxicity and ammonia-induced alterations in brain energy metabolism, suggesting potential neuroprotective properties .
  • Cardiovascular Research: Nitroarginine is widely used in studies examining coronary constriction and vascular responses. It helps elucidate the role of nitric oxide in cardiovascular health and disease .
  • Impact on Monoamine Transport: Research indicates that nitroarginine may affect dopamine transport and half-life in the striatal extracellular space, influencing neurotransmitter dynamics .

Nitroarginine can be synthesized through several methods:

  • Nitration of L-Arginine: The most common method involves the nitration of L-arginine using nitrous acid or other nitrating agents under controlled conditions to yield nitroarginine .
  • Chemical Modification: Various chemical modifications can be applied to arginine derivatives to introduce the nitro group at specific positions on the amino acid backbone .
  • Peptide Synthesis: Nitroarginine can also be incorporated into peptides during solid-phase peptide synthesis, allowing for the study of its effects in peptide form .

Nitroarginine has several applications across various fields:

  • Biochemical Research: It serves as a critical tool in studies related to nitric oxide signaling pathways and their implications in various diseases.
  • Pharmacological Studies: Its ability to inhibit nitric oxide synthase makes it valuable for investigating the role of nitric oxide in cardiovascular and neurological disorders .
  • Toxicology: Nitroarginine is used in research exploring ammonia toxicity and its effects on antioxidant enzyme activity .

Nitroarginine shares structural similarities with several compounds that also interact with nitric oxide synthase. Here are some notable examples:

Compound NameStructure SimilarityMechanism of ActionUnique Features
Nω-Nitro-L-arginine methyl esterSimilar backboneNitric oxide synthase inhibitionMethyl ester enhances lipophilicity
L-NG-monomethyl arginineSimilar backboneCompetitive inhibitionSelective for endothelial nitric oxide synthase
Nω-Nitro-L-citrullineRelated structureInhibition of nitric oxide productionCitrulline derivative affecting different pathways

Nitroarginine is unique due to its specific action on all three isoforms of nitric oxide synthase and its established role in both neuroprotection and cardiovascular research. Its versatility as a biochemical tool distinguishes it from other similar compounds that may target more specific pathways or receptors.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

White powder; [Sigma-Aldrich MSDS]

XLogP3

-3.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

219.09675391 g/mol

Monoisotopic Mass

219.09675391 g/mol

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7O8V7H6P2J

MeSH Pharmacological Classification

Enzyme Inhibitors

Other CAS

2149-70-4

Wikipedia

Nitroarginine

General Manufacturing Information

L-Ornithine, N5-[imino(nitroamino)methyl]-: ACTIVE

Dates

Modify: 2023-08-15
1: Moon IJ, Kim KR, Chu HS, Kim SH, Chung WH, Cho YS, Hong SH. N-acetylcysteine and N-nitroarginine methyl ester attenuate Carboplatin-induced ototoxicity in dissociated spiral ganglion neuron cultures. Clin Exp Otorhinolaryngol. 2011 Mar;4(1):11-7. Epub 2011 Mar 17. PubMed PMID: 21461057; PubMed Central PMCID: PMC3062221.
2: Delgado E, Marques-Neves C, Rocha I, Sales-Luís J, Silva-Carvalho L. L-arginine and L-nitroarginine methylester effects on vasomotion in isolated rabbit eyes. Ophthalmic Res. 2010;43(3):113-21. Epub 2009 Oct 29. PubMed PMID: 19887876.
3: Ozel H, Yuksel BC, Berkem H, Avsar FM, Guler G, Iskit AB, Guc MO, Hengirmen S. The effects of L-NG-nitroarginine in a zymosan-induced multiple organ dysfunction syndrome model. Eur Surg Res. 2009;43(2):211-8. Epub 2009 Jun 24. PubMed PMID: 19556797.
4: Le Nguyen YH, Winkler JR, Gray HB. Probing heme coordination states of inducible nitric oxide synthase with a ReI(imidazole-alkyl-nitroarginine) sensitizer-wire. J Phys Chem B. 2007 Jun 21;111(24):6628-33. Epub 2007 May 31. PubMed PMID: 17536854; PubMed Central PMCID: PMC2596599.
5: Fontana L, Souza AS, Del Bel EA, Oliveira RM. Ginkgo biloba leaf extract (EGb 761) enhances catalepsy induced by haloperidol and L-nitroarginine in mice. Braz J Med Biol Res. 2005 Nov;38(11):1649-54. Epub 2005 Oct 26. PubMed PMID: 16258634.
6: Goto T, Ohnomi S, Khedara A, Kato N, Ogawa H, Yanagita T. Feeding the nitric oxide synthase inhibitor L-N(omega)nitroarginine elevates serum very low density lipoprotein and hepatic triglyceride synthesis in rats. J Nutr Biochem. 1999 May;10(5):274-8. PubMed PMID: 15539300.
7: Flinspach M, Li H, Jamal J, Yang W, Huang H, Silverman RB, Poulos TL. Structures of the neuronal and endothelial nitric oxide synthase heme domain with D-nitroarginine-containing dipeptide inhibitors bound. Biochemistry. 2004 May 11;43(18):5181-7. PubMed PMID: 15122883.
8: Wang LJ, Zhou SX, Sun CK. [Effects of L-nitroarginine on the recovery of traumatic facial paralysis]. Zhonghua Kou Qiang Yi Xue Za Zhi. 2003 Nov;38(6):447-9. Chinese. PubMed PMID: 14703481.
9: Riganti C, Aldieri E, Bergandi L, Miraglia E, Costamagna C, Bosia A, Ghigo D. Nitroarginine methyl ester and canavanine lower intracellular reduced glutathione. Free Radic Biol Med. 2003 Nov 15;35(10):1210-6. PubMed PMID: 14607520.
10: Huang H, Martásek P, Roman LJ, Silverman RB. Synthesis and evaluation of dipeptide amides containing N omega-nitroarginine and D-2,4-diaminobutyric acids as inhibitors of neuronal nitric oxide synthase. J Enzyme Inhib. 2001;16(3):233-9. PubMed PMID: 11697043.

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